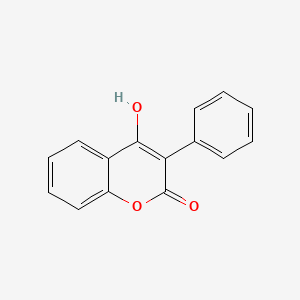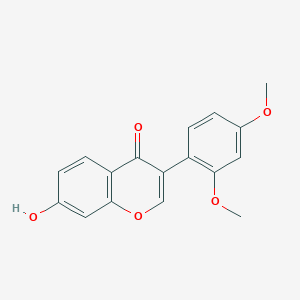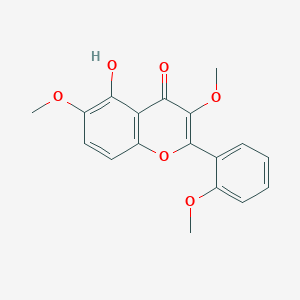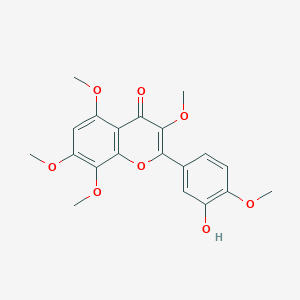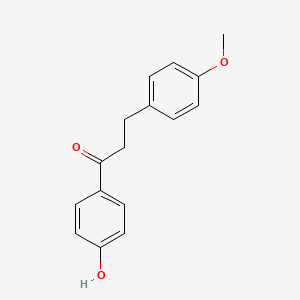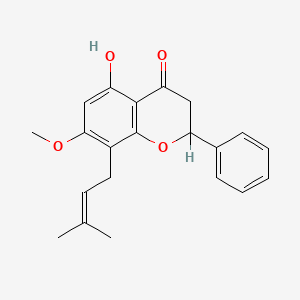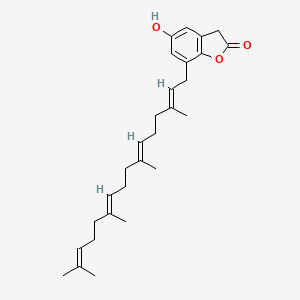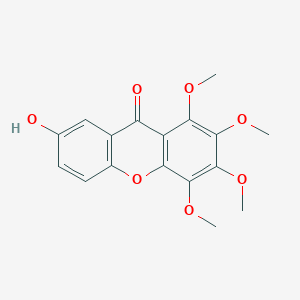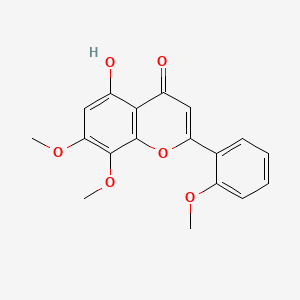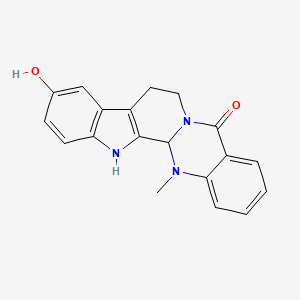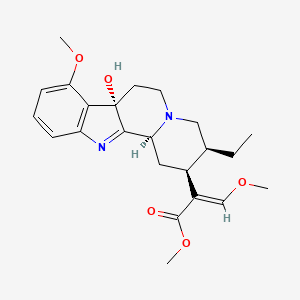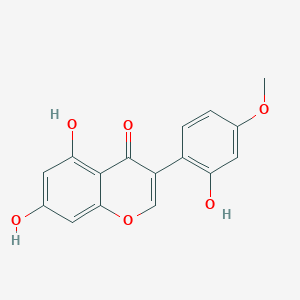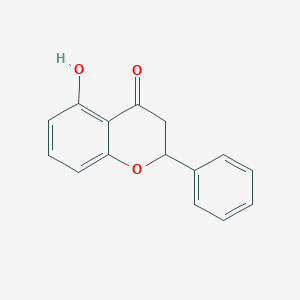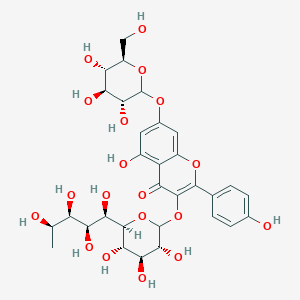
Kaempferol-3-rhamnoglucoside-7-glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kaempferol-3-rhamnoglucoside-7-glucoside is a natural flavonoid glycoside isolated from the leaves of Eugenia uniflora . This compound is known for its anti-inflammatory activities, which are attributed to its ability to inhibit prostaglandin synthesis . It has a molecular formula of C33H40O20 and a molecular weight of 756.66 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Kaempferol-3-rhamnoglucoside-7-glucoside can be synthesized through enzymatic hydrolysis of its glycosides. The enzymatic hydrolysis involves the use of β-glucosidase and α-L-rhamnosidase to convert kaempferol glycosides into kaempferol . This method is environmentally friendly and efficient, providing high yields of the desired product .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from natural sources such as the leaves of Eugenia uniflora. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
Kaempferol-3-rhamnoglucoside-7-glucoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Applications De Recherche Scientifique
Kaempferol-3-rhamnoglucoside-7-glucoside has a wide range of scientific research applications, including:
Mécanisme D'action
Kaempferol-3-rhamnoglucoside-7-glucoside exerts its effects through various molecular targets and pathways. It inhibits the phosphorylation of PI3K and AKT, thereby protecting cells from inflammatory injury . It also modulates several proinflammatory signaling pathways, including the nuclear factor kappa B (NF-kB), p38 mitogen-activated protein kinases (p38MAPK), and β-catenin cascade . Additionally, it has been shown to inhibit the replication of certain viruses and reduce tumor cell growth by modulating cell cycle proteins and inducing apoptosis .
Comparaison Avec Des Composés Similaires
Kaempferol-3-rhamnoglucoside-7-glucoside is unique due to its specific glycoside structure, which imparts distinct biological activities. Similar compounds include:
Kaempferol-7-O-glucoside: Known for its strong HIV-1 reverse transcriptase inhibitory activity.
Kaempferol-3-O-rhamnoside: Exhibits significant antioxidant and anti-inflammatory activities.
Kaempferol-3-O-rutinoside: Shows high antiproliferative effects on various cancer cell lines.
These compounds share similar flavonoid structures but differ in their glycoside moieties, leading to variations in their biological activities and applications.
Propriétés
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[(1R,2S,3R,4R)-1,2,3,4-tetrahydroxypentyl]oxan-2-yl]oxychromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38O19/c1-9(33)17(36)20(39)23(42)28-24(43)22(41)26(45)31(49-28)50-29-19(38)16-13(35)6-12(46-30-25(44)21(40)18(37)15(8-32)48-30)7-14(16)47-27(29)10-2-4-11(34)5-3-10/h2-7,9,15,17-18,20-26,28,30-37,39-45H,8H2,1H3/t9-,15-,17-,18-,20+,21+,22+,23-,24+,25-,26-,28-,30?,31?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTNVROUKPTERI-OLYJACQVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]([C@@H]([C@H]([C@@H]1[C@H]([C@@H]([C@H](C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38O19 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
714.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
